

# CAS number and molecular structure of Bromodifluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bromodifluoroacetic acid

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# An In-depth Technical Guide to Bromodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromodifluoroacetic acid**, a key building block in modern synthetic chemistry. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the realm of drug discovery and materials science.

### **Core Chemical Information**

**Bromodifluoroacetic acid**, a halogenated carboxylic acid, is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its unique electronic properties make it a versatile tool in the synthesis of complex chemical entities.

#### Molecular Structure:

The structure of **Bromodifluoroacetic acid** is characterized by a carboxylic acid moiety attached to a carbon atom bearing two fluorine atoms and one bromine atom.

Chemical Name: 2-bromo-2,2-difluoroacetic acid

CAS Number: 354-08-5[1][2]



Molecular Formula: C<sub>2</sub>HBrF<sub>2</sub>O<sub>2</sub>[1][2]

• Molecular Weight: 174.93 g/mol [1][3]

SMILES: O=C(O)C(F)(Br)F[4]

InChi Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N[3][5]

# **Physicochemical Properties**

The quantitative physicochemical properties of **Bromodifluoroacetic acid** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference
Melting Point	40 °C	[1][6]
Boiling Point	134 °C	[1]
145.5 °C at 760 mmHg	[7][8]	
Density	2.178 g/cm <sup>3</sup>	[1][9]
2.2 g/cm <sup>3</sup>	[7][10]	
Flash Point	36.8 °C	[1][7]
Vapor Pressure	2.71 mmHg at 25°C	[1][7]
Refractive Index	1.433	[1][8]
pKa (Predicted)	0.21 ± 0.10	[1]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the characterization and quality control of **Bromodifluoroacetic acid**. The following table summarizes the available spectroscopic data. While direct spectra are not provided, these references confirm their existence and can be consulted for detailed information.



Spectrum Type	Availability	Notes
<sup>1</sup> H NMR	Available for related compounds like Difluoroacetic acid and Bromoacetic acid.	The acidic proton would be a broad singlet.
<sup>13</sup> C NMR	Available for related compounds like Ethyl bromodifluoroacetate and Difluoroacetic acid.	Expected to show signals for the carbonyl carbon and the bromodifluoromethyl carbon.
<sup>19</sup> F NMR	Available.	A key technique for characterizing this compound, showing a singlet for the two equivalent fluorine atoms.[11]
Infrared (IR)	Available for related compounds like Ethyl bromodifluoroacetate.	Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches are expected.
Mass Spectrometry (MS)	Available for related compounds like Ethyl bromodifluoroacetate.	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

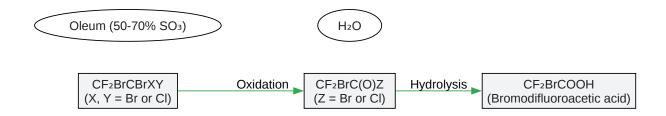
## **Experimental Protocols**

Detailed methodologies for the synthesis and a key application of **Bromodifluoroacetic acid** are presented below. These protocols are intended to provide a foundational understanding for laboratory implementation.

A common industrial method for the preparation of **Bromodifluoroacetic acid** involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane precursor using oleum (fuming sulfuric acid), followed by hydrolysis.[13][14]

Reaction Scheme:





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#### Synthesis of Bromodifluoroacetic Acid.

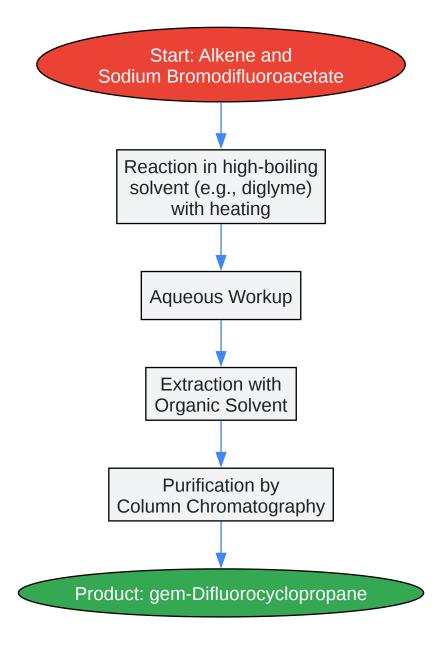
#### Experimental Procedure:

- Reaction Setup: A two-necked flask equipped with a dropping funnel, a condenser, and a distillation head is charged with the 1,1-difluoro-1,2-dibromodihaloethane starting material (e.g., 1,1-difluorotetrabromoethane).
- Addition of Oleum: The reactor is heated to approximately 100°C. Oleum (65% SO₃) is then added dropwise over a period of 1 to 2 hours.[15]
- Formation of Acyl Halide: The bromodifluoroacetyl halide intermediate is formed and continuously extracted from the reaction medium by distillation.[15]
- Hydrolysis: The collected distillate containing the bromodifluoroacetyl halide is then carefully reacted with water to hydrolyze the acyl halide to Bromodifluoroacetic acid.
- Purification: The resulting Bromodifluoroacetic acid can be purified by extraction with a suitable organic solvent (e.g., ether) followed by distillation.

Sodium bromodifluoroacetate, readily prepared from **Bromodifluoroacetic acid**, serves as an efficient difluorocarbene source for the synthesis of gem-difluorocyclopropanes, which are important motifs in medicinal chemistry.[1] This method offers advantages over the use of sodium chlorodifluoroacetate, including lower reaction temperatures and easier handling.[1]

#### Reaction Workflow:





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Workflow for gem-Difluorocyclopropanation.

#### Experimental Procedure:

 Preparation of Sodium Bromodifluoroacetate: Bromodifluoroacetic acid is neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, in an appropriate solvent.
 The resulting salt is then dried under vacuum.



- Cyclopropanation Reaction: In a reaction vessel, the alkene substrate and sodium bromodifluoroacetate are suspended in a high-boiling aprotic solvent such as diglyme.
- Heating: The reaction mixture is heated to a temperature sufficient to induce decarboxylation
  of the sodium bromodifluoroacetate and generate the difluorocarbene intermediate. This
  temperature is typically lower than that required for the corresponding chloro-derivative.[1]
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired gem-difluorocyclopropane.

## **Applications in Drug Development and Research**

Bromodifluoroacetic acid and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][13] The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as a difluorocarbene precursor allows for the construction of gem-difluorocyclopropyl moieties, which are increasingly found in bioactive molecules due to their unique conformational constraints and electronic properties.[1] Researchers also utilize this compound in the development of novel materials where the fluorine content can impart desirable properties.[9]

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## Foundational & Exploratory





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- To cite this document: BenchChem. [CAS number and molecular structure of Bromodifluoroacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271540#cas-number-and-molecular-structure-of-bromodifluoroacetic-acid]

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